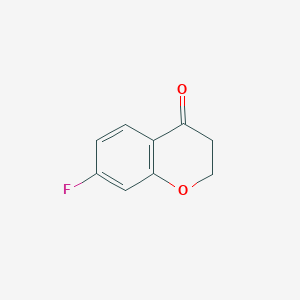
3-Benzyl-1,2,4-trioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1,2,4-trioxolane is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic peroxide that has been found to exhibit antimalarial, anticancer, and anti-inflammatory properties.
科学研究应用
3-Benzyl-1,2,4-trioxolane has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 3-Benzyl-1,2,4-trioxolane is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to apoptosis in cancer cells and the death of malaria parasites.
生化和生理效应
Studies have shown that 3-Benzyl-1,2,4-trioxolane can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth of malaria parasites by disrupting their metabolic processes. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 3-Benzyl-1,2,4-trioxolane is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its broad range of potential therapeutic applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.
未来方向
There are several potential future directions for research on 3-Benzyl-1,2,4-trioxolane. One area of interest is its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, studies on the pharmacokinetics and toxicity of 3-Benzyl-1,2,4-trioxolane will be important for its eventual use as a therapeutic agent.
合成方法
The synthesis of 3-Benzyl-1,2,4-trioxolane involves the reaction of benzaldehyde with hydrogen peroxide in the presence of acetic acid. The reaction is typically carried out at room temperature and the product is isolated through a series of purification steps, including recrystallization and column chromatography.
属性
CAS 编号 |
121809-52-7 |
|---|---|
产品名称 |
3-Benzyl-1,2,4-trioxolane |
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC 名称 |
3-benzyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |
InChI 键 |
DVNPKYOZAQMNJW-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
规范 SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
同义词 |
allylbenzene ozonide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



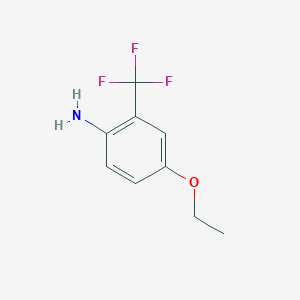
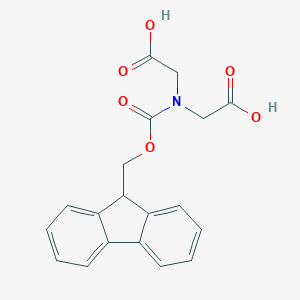
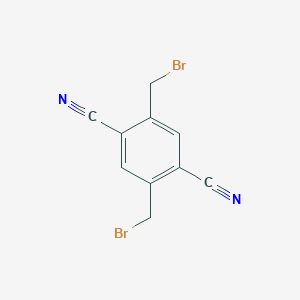
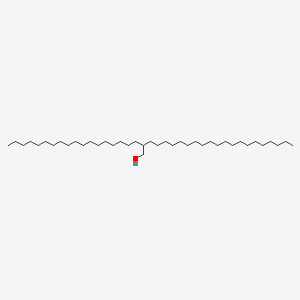
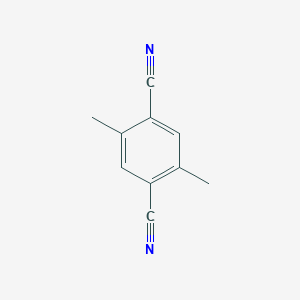
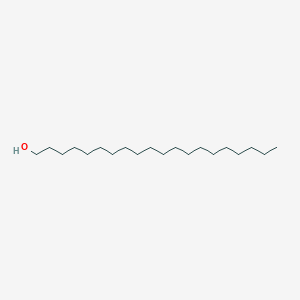
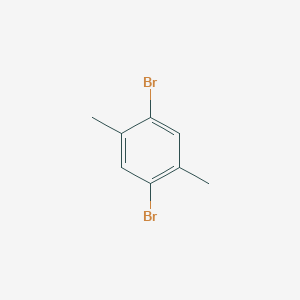
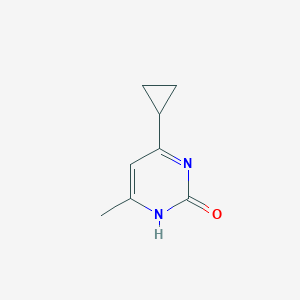
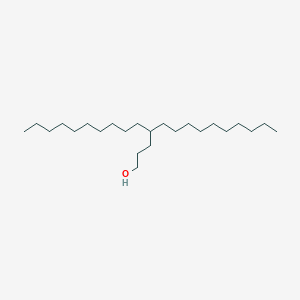
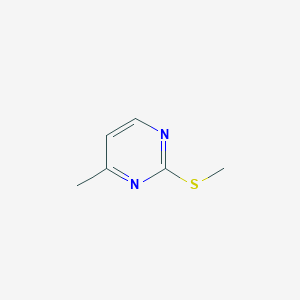
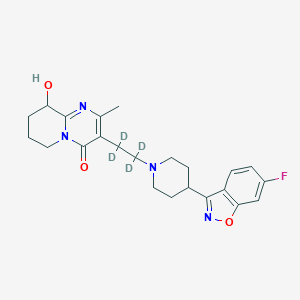
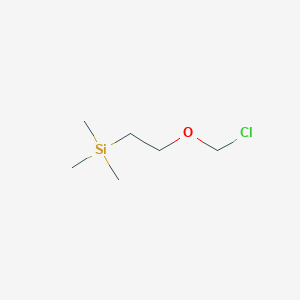
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
